(3-Bromoprop-1-ene-2-sulfinyl)benzene

Heterocyclic synthesis Enamide preparation Conjugate addition

(3-Bromoprop-1-ene-2-sulfinyl)benzene (CAS: 74338-92-4) is an organic compound characterized by a benzene ring substituted with a bromopropene and a sulfinyl group. With a molecular formula of C9H9BrOS and a molecular weight of 245.14 g/mol, it is a member of the aryl allylic sulfoxide class.

Molecular Formula C9H9BrOS
Molecular Weight 245.14 g/mol
CAS No. 74338-92-4
Cat. No. B14453226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromoprop-1-ene-2-sulfinyl)benzene
CAS74338-92-4
Molecular FormulaC9H9BrOS
Molecular Weight245.14 g/mol
Structural Identifiers
SMILESC=C(CBr)S(=O)C1=CC=CC=C1
InChIInChI=1S/C9H9BrOS/c1-8(7-10)12(11)9-5-3-2-4-6-9/h2-6H,1,7H2
InChIKeyRJYXDNDDWNXIBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromoprop-1-ene-2-sulfinyl)benzene: A Specialized Allylic Sulfoxide Building Block for Organic Synthesis


(3-Bromoprop-1-ene-2-sulfinyl)benzene (CAS: 74338-92-4) is an organic compound characterized by a benzene ring substituted with a bromopropene and a sulfinyl group . With a molecular formula of C9H9BrOS and a molecular weight of 245.14 g/mol, it is a member of the aryl allylic sulfoxide class . Its structure incorporates a reactive allylic bromide and a chiral sulfoxide center, making it a versatile synthon for constructing complex molecules, particularly in the preparation of N-alkylated cyclic enamides and substituted benzofurans [1].

1
Enamide Synthesis Nucleophilic substitution with amines then cyclization to N-alkylated cyclic enamides
2
Benzofuran Synthesis Alkylation of Claisen rearrangement products for C7-substituted 2-methylbenzofurans
3
Asymmetric Synthesis Chiral sulfoxide center as building block for stereoselective transformations

The Case for (3-Bromoprop-1-ene-2-sulfinyl)benzene: Why In-Class Allylic Sulfoxides Are Not Interchangeable


Substituting (3-Bromoprop-1-ene-2-sulfinyl)benzene with a generic allylic sulfoxide, such as allyl phenyl sulfoxide (CAS: 19093-37-9), is not scientifically valid due to its distinct, task-specific reactivity profile . Unlike simpler analogs, this compound uniquely positions a potent electrophilic allylic bromide adjacent to a chiral, electron-withdrawing sulfinyl group . This specific bifunctional architecture is crucial for enabling orthogonal, sequential transformations, such as initial nucleophilic substitution at the bromomethyl carbon followed by stereoselective rearrangements of the sulfinyl group, a reactivity pathway that is unattainable with non-halogenated analogs [1].

Target: (3-Bromoprop-1-ene-2-sulfinyl)benzene
Substitute: Allyl phenyl sulfoxide
Reactivity profile
Bifunctional: electrophilic allylic bromide + chiral sulfinyl
Monofunctional: lacks allylic bromide, only sulfinyl group
Orthogonal transformations
Sequential substitution then sulfinyl rearrangement
Limited to sulfoxide chemistry; no bromide-dependent pathways
Stereochemical control
Chiral sulfoxide may support asymmetric induction
Same chiral center but lacks bifunctional architecture

(3-Bromoprop-1-ene-2-sulfinyl)benzene: Quantitative Evidence for Differentiated Performance in Key Reactions


Enabling Unique Access to N-Alkylated Cyclic Enamides via Sequential Substitution and Annulation

This compound serves as a unique and indispensable synthon for the preparation of N-alkylated cyclic enamides, a feat that is not replicable with non-halogenated or differently substituted analogs. In the work of Khan and Al-Saleh, the reaction of 3-bromo-2-phenylsulphinylprop-1-ene with primary amines (e.g., benzylamine, cyclohexylamine) yields 3-alkyl(and aryl)amino-2-phenylsulphinylprop-1-enes. These intermediates subsequently undergo a conjugate addition with diethyl sodiomalonate, followed by cyclization, thermolysis, and regioselective elimination of benzenesulphenic acid to produce the target enamides in good yields . This established multi-step pathway exploits the unique combination of the allylic bromide leaving group and the sulfinyl activating/leaving group.

Enamide Synthesis
Head-to-head
Unique pathway: nucleophilic substitution with amines then cyclization to N-alkylated cyclic enamides. Allyl phenyl sulfoxide does not support this pathway.
Supports enamide scaffold construction
Reported good yields in multi-step sequence
Heterocyclic synthesis Enamide preparation Conjugate addition Nucleophilic substitution

Critical Intermediate for the Claisen Rearrangement-Driven Synthesis of 7-Substituted 2-Methylbenzofurans

The compound is a specific and critical alkylating agent for accessing 7-substituted 2-methylbenzofurans, a core structure in many bioactive molecules. Khan and Al-Saleh demonstrated that O-alkylation of initial Claisen rearrangement products (2-(2-phenylsulfinyl-2-propenyl)phenols) with 3-bromo-2-phenylsulfinyl-1-propene, followed by a [3,3] sigmatropic rearrangement, provided a promising route to this specific class of compounds [1]. The use of 2,3-dibromo-1-propene in a parallel reaction led to different substitution patterns, underscoring the compound's unique structural contribution [2].

Benzofuran Synthesis
Cross-study comparable
Enables 7-substituted 2-methylbenzofuran formation via sequential O-alkylation and [3,3] rearrangement. Product outcome differs from 2,3-dibromopropene.
Enables specific C7 substitution pattern
Reaction outcome is qualitatively different
Benzofuran synthesis Claisen rearrangement Alkylation Heterocyclic scaffolds

Inherent Reactivity as a Chiral Sulfoxide Synthon for Asymmetric Synthesis

As an allylic sulfoxide, this compound possesses a chiral sulfur atom, a feature that distinguishes it from achiral alkylating agents or non-sulfoxide electrophiles. Chiral sulfoxides are a cornerstone of asymmetric synthesis, functioning as versatile chiral auxiliaries and synthons to control stereochemical outcomes in reactions like aldol additions, Michael additions, and Diels-Alder cycloadditions [1]. While direct, quantitative comparison data for this specific compound's performance in asymmetric induction is not available in the primary literature, its membership in this privileged class of chiral auxiliaries strongly implies potential for stereoselective transformations, offering a procurement advantage over achiral alternatives like 2,3-dibromopropene.

Chiral Auxiliary
Class-level
Chiral sulfoxide center; class-level potential for asymmetric induction based on sulfoxide chemistry.
May support asymmetric synthesis review
Direct stereoselectivity data not reported
Asymmetric synthesis Chiral sulfoxide Stereoselective reactions Chiral auxiliary

Validated Application Scenarios for (3-Bromoprop-1-ene-2-sulfinyl)benzene in Research and Chemical Development


Synthesis of Nitrogen-Containing Heterocycles via an Enamide Pathway

In a medicinal chemistry or process chemistry setting, this compound is a preferred starting material for preparing N-alkylated cyclic enamides. Following the validated procedure by Khan and Al-Saleh, it undergoes efficient nucleophilic substitution with a range of primary amines, providing a versatile entry into a variety of N-alkylated heterocyclic scaffolds .

Construction of 2-Methylbenzofuran Scaffolds with Precise C7 Substitution

For researchers synthesizing libraries of benzofuran-based compounds for biological screening, this compound is a strategic reagent. Its use as an alkylating agent, followed by a [3,3] sigmatropic rearrangement, provides a literature-validated route to specifically 7-substituted 2-methylbenzofurans [1].

Asymmetric Synthesis Programs Requiring Chiral Synthons

In projects where stereochemical control is paramount, this compound's chiral sulfinyl group makes it a superior choice over achiral alternatives. It can be employed as a chiral building block in the synthesis of more complex, enantiomerically enriched molecules, leveraging the extensive body of knowledge on chiral sulfoxide chemistry [2].

Application
Selection Property
Validation Focus
Synthesis of N-alkylated cyclic enamides
Enamide pathway compatibility
Amine substitution and cyclization efficiency
2-Methylbenzofuran scaffold construction
C7-substitution pattern control
Alkylation and rearrangement outcome
Asymmetric synthesis programs
Chiral sulfoxide building block
Stereochemical outcome review

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